2-Bromochrysene
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Overview
Description
2-Bromochrysene is an organic compound with the molecular formula C18H11Br It is a brominated derivative of chrysene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromochrysene can be synthesized through several methods. One common approach involves the bromination of chrysene using bromine in the presence of a catalyst. Another method involves the use of 1-[2-(3-bromophenyl)ethenyl]naphthalene as a precursor, which undergoes a photochemical reaction to yield this compound with a high yield of 92% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions, such as temperature and the concentration of bromine, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromochrysene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Reagents such as bis-triphenylphosphine-palladium (II) chloride, copper (I) iodide, and triphenylphosphine in toluene are used.
Major Products:
Substitution Reactions: Products include various substituted chrysenes.
Coupling Reactions: Products include more complex polycyclic aromatic hydrocarbons.
Scientific Research Applications
2-Bromochrysene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromochrysene involves its interaction with various molecular targets. It can participate in electron transfer reactions and form complexes with metal ions. These interactions can influence its chemical reactivity and potential biological activities .
Comparison with Similar Compounds
2-Phenylchrysene: A derivative of chrysene with a phenyl group.
2-(4-Dodecylphenyl)chrysene: A liquid crystalline material used in organic thin-film transistors.
Uniqueness: 2-Bromochrysene is unique due to its bromine substitution, which imparts distinct chemical properties and reactivity compared to other chrysene derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromochrysene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFMQMCBFBQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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